![molecular formula C26H23ClN4O2S B13830593 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B13830593.png)
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a hydrazide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-chlorobenzyl chloride.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the intermediate with hydrazine hydrate.
Final Coupling: The final step involves coupling the benzimidazole intermediate with the aldehyde derivative of 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine or hydrazide moieties, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Medicinal Chemistry: It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets such as enzymes or receptors.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The benzimidazole core is known to interact with DNA, proteins, and other biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide
- 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[2-hydroxy-3-(methoxyphenyl)phenyl]methylidene}acetohydrazide
Uniqueness
The unique combination of the benzimidazole core, chlorobenzyl group, and hydrazide moiety in 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide provides it with distinct chemical and biological properties. Its potential for diverse chemical reactions and biological activities sets it apart from similar compounds.
Biological Activity
The compound 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide , with the CAS number 314067-79-3, presents a complex structure that integrates a benzimidazole moiety with a sulfanyl and hydrazide linkage, suggesting potential for diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.
Property | Value |
---|---|
Molecular Formula | C24H21ClN4O3S |
Molecular Weight | 480.97 g/mol |
Density | 1.36 ± 0.1 g/cm³ (Predicted) |
pKa | 8.47 ± 0.40 (Predicted) |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of benzimidazole, including this specific compound, exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assay
In an in vitro study, the compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF-7 breast cancer cells, indicating effective inhibition of cell proliferation. Flow cytometry results revealed that treatment with the compound accelerated apoptosis in these cells, suggesting its mechanism of action may involve the induction of programmed cell death .
In Vivo Studies
In vivo studies conducted on tumor-bearing mice showed that administration of the compound resulted in a notable suppression of tumor growth compared to control groups. This suggests that the compound not only acts at the cellular level but also exhibits systemic antitumor effects in living organisms .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly its effectiveness against both Gram-positive and Gram-negative bacteria.
Antimicrobial Testing
Using the broth microdilution method, the compound was tested against various microbial strains. Notably, it exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics:
Microbial Strain | MIC (μg/ml) | Standard Antibiotic MIC (μg/ml) |
---|---|---|
Staphylococcus aureus | 50 | 100 (Ampicillin) |
Escherichia coli | 62.5 | 50 (Ciprofloxacin) |
Candida albicans | 250 | 500 (Griseofulvin) |
These findings indicate that the compound may serve as a promising candidate for developing new antimicrobial agents .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.
Preliminary studies indicate that derivatives containing benzimidazole rings can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses:
- COX-1 Inhibition : IC50 = 25.91 ± 0.77 μM
- COX-2 Inhibition : IC50 = 3.11 ± 0.41 μM
This selective inhibition highlights the compound's potential utility in treating inflammatory diseases and conditions associated with excessive COX activity .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound with high yield and purity?
The synthesis involves a multi-step condensation reaction. Key steps include:
- Formation of the benzimidazole core via cyclization under reflux conditions (ethanol, 80°C) .
- Introduction of the sulfanyl group using thiol-containing reagents, optimized for pH and solvent polarity .
- Final hydrazone formation via Schiff base condensation, requiring anhydrous conditions and catalytic acid . Purification via column chromatography (silica gel, chloroform:methanol gradients) or recrystallization improves purity (>95% by HPLC) .
Q. Which analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., chlorobenzyl vs. hydroxypropenyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 498.0 vs. calculated 498.0) .
- HPLC : Assesses purity (>98% recommended for biological assays) using C18 columns and UV detection .
Q. How should researchers handle stability issues during storage?
- Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation of the hydrazone bond .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC checks to determine degradation kinetics .
Advanced Research Questions
Q. What strategies resolve contradictions in reported antimicrobial efficacy across derivatives?
- Perform structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace chlorophenyl with methoxyphenyl) and test against standardized bacterial strains (e.g., S. aureus ATCC 25923) .
- Use computational docking (e.g., AutoDock Vina) to compare binding affinities for targets like bacterial DNA gyrase .
- Validate findings via dose-response assays (IC₅₀ comparisons) under consistent pH and temperature .
Q. How can the compound’s mechanism of action be elucidated in cancer models?
- Conduct transcriptomic profiling (RNA-seq) on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, PI3K/AKT) .
- Use competitive binding assays with fluorescent probes to assess interactions with tubulin or topoisomerase II .
- Validate targets via CRISPR-Cas9 knockout of candidate genes (e.g., Bcl-2) and monitor resistance development .
Q. What methodologies improve pharmacokinetic properties for in vivo studies?
- Prodrug design : Acetylate the hydroxypropenyl group to enhance oral bioavailability .
- Nanoparticle encapsulation (PLGA-based) improves solubility and prolongs half-life in rodent plasma .
- Monitor metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) .
Q. Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Re-evaluate dosing regimens (accounting for plasma protein binding and clearance rates) .
- Perform physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific exposure .
- Use 3D tumor spheroids instead of monolayer cultures to better mimic in vivo conditions .
Q. What approaches validate the compound’s selectivity for biological targets?
- Off-target screening using kinase profiling panels (e.g., Eurofins DiscoverX) .
- Isozyme-specific inhibition assays (e.g., COX-1 vs. COX-2) to assess anti-inflammatory specificity .
- Thermal shift assays (TSA) quantify target engagement by measuring protein melting shifts .
Properties
Molecular Formula |
C26H23ClN4O2S |
---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H23ClN4O2S/c1-2-6-19-7-5-8-20(25(19)33)15-28-30-24(32)17-34-26-29-22-9-3-4-10-23(22)31(26)16-18-11-13-21(27)14-12-18/h2-5,7-15,33H,1,6,16-17H2,(H,30,32)/b28-15+ |
InChI Key |
VWQMDVDVKJBBJL-RWPZCVJISA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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